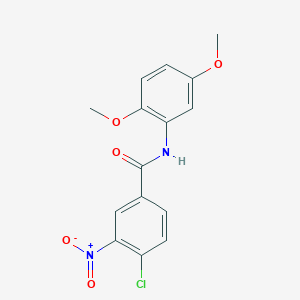

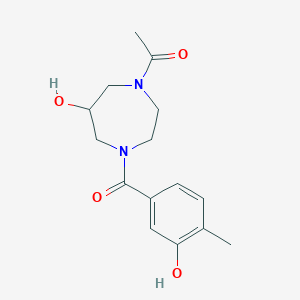

4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves a series of chemical reactions including nitration, chlorination, and amide formation. For example, Thakral et al. (2020) synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, employing physicochemical and spectral methods for confirmation (Thakral et al., 2020).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives, including 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, is typically characterized using techniques like X-ray diffraction, NMR spectroscopy, and molecular modeling. Dian He et al. (2014) investigated the crystal structure of a similar compound using X-ray diffraction and spectroscopic methods, providing insights into the structural features (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

Chemical reactions of nitrobenzamides can include reduction, cyclization, and interaction with various reagents, often leading to the formation of novel compounds. For instance, Palmer et al. (1995) discussed the reductive chemistry of a novel nitrobenzamide derivative, revealing its potential for forming cytotoxic products (Palmer, van Zijl, Denny, & Wilson, 1995).

Scientific Research Applications

Crystal Engineering

Research on crystal engineering has explored the interactions in molecular tapes mediated via strong hydrogen bonds and weak halogen bonds, relevant to the study of compounds like 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide. Saha, Nangia, and Jaskólski (2005) found that molecular tapes in crystals could involve interactions such as amide dimer tape and iodo⋯nitro interaction, which are crucial for understanding crystal design and structure (Saha, Nangia, & Jaskólski, 2005).

Synthesis and Cytotoxicity Studies

Palmer et al. (1995) conducted studies on bioreductive drugs, investigating the selective toxicity of these compounds for hypoxic cells. They found that specific structural modifications in nitrobenzamide derivatives, such as electron addition to nitro groups, significantly influenced their cytotoxic properties (Palmer et al., 1995). This research is essential for understanding how structural variations in nitrobenzamide derivatives, including 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, can impact their biological activity.

Anticonvulsant Properties

Research into the anticonvulsant properties of nitrobenzamides has shown potential therapeutic applications. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated them for their anticonvulsant properties, finding that certain derivatives showed significant efficacy in models of electroshock-induced seizures (Bailleux et al., 1995). This suggests that compounds like 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide could have potential applications in the treatment of seizure disorders.

Electrophysiological Effects

The electrophysiological effects of compounds related to 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide have been studied in cardiac preparations. Bril et al. (1995) investigated the effects of a novel antiarrhythmic agent on action potential duration and potassium and calcium channel activity, contributing to our understanding of how similar compounds might interact with cardiac electrophysiology (Bril et al., 1995).

Molecular Docking and Simulation Studies

Thakral et al. (2020) conducted molecular docking and simulation studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for antidiabetic properties. This research demonstrates the potential of using molecular modeling to understand the biological interactions of nitrobenzamide derivatives, which can be applied to 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (Thakral et al., 2020).

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCBPCOUKFVDSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

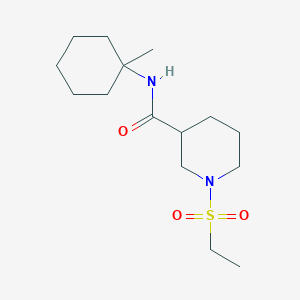

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

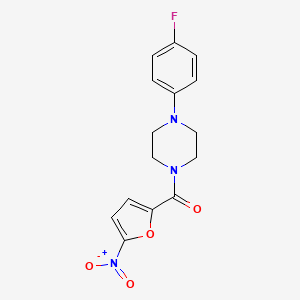

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)

![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)